N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative. Its structure features:
- A pyrimidinone core substituted with a propyl group at position 4.
- An acetamide linkage at position 2 of the pyrimidinone, connected to a 3-methylpyridin-2-yl group.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-5-12-8-14(21)19(10-17-12)9-13(20)18-15-11(2)6-4-7-16-15/h4,6-8,10H,3,5,9H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELVNJPBPYSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O2, with a molecular weight of approximately 286.33 g/mol. The structure includes a pyridine ring, a pyrimidine moiety, and an acetamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1170969-35-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine and pyrimidine compounds can possess significant antimicrobial properties, potentially making this compound effective against specific bacterial strains.
- Anticancer Properties : Some research suggests that similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the acetamide group may contribute to anti-inflammatory activities, which are critical in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of related compounds:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of Pyridine and Pyrimidine Rings : Utilizing appropriate reagents to form the heterocyclic structures.
- Acetamide Formation : The final step often involves the reaction of the intermediate with an acetic acid derivative under controlled conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are pyrimidinone- and pyridazinone-based acetamides. Key structural variations include:
Table 1: Structural and Physical Property Comparison
Key Observations:
Core Structure: The target’s pyrimidinone core is distinct from the pyridazinone in , which may alter electronic properties and binding interactions. Pyrimidinone derivatives in share the same core but differ in substituents.
Substituent Effects: Propyl vs. Oxygen vs. Thio Linkage: The target’s oxygen linkage may reduce steric hindrance compared to thio-linked analogs, possibly improving solubility .
Acetamide Substituents :
- The 3-methylpyridin-2-yl group introduces a heteroaromatic ring, which could enhance hydrogen bonding or π-π stacking compared to dichlorophenyl () or benzyl () groups.
Physicochemical Properties
- Melting Points :
- Solubility :
- The oxygen linkage and pyridine substituent in the target may improve aqueous solubility compared to thio-linked analogs .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, and describe analogous acetamide syntheses using coupling reagents like N,N′-carbonyldiimidazole (CDI) or thioacetamide intermediates under reflux conditions . To optimize yields:
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control reaction temperatures (e.g., 0–5°C for intermediate stabilization, as in ) .
- Employ catalysts like piperidine for Knoevenagel condensations ( ) .
Typical yields range from 50% to 80%, as observed in pyrimidinone derivatives ( : 80% yield) .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data for the compound’s solubility and stability?
Answer:
Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. A methodological approach includes:
Experimental Validation : Measure solubility in DMSO/water mixtures (common for acetamides; notes stability in polar solvents) .
Computational Refinement : Use COSMO-RS or SMD solvation models to improve accuracy (PubChem data in and rely on computed properties) .
Thermal Analysis : Conduct DSC/TGA to assess decomposition points (e.g., reports melting points of 190–191°C for analogous structures) .
Basic Question: What spectroscopic techniques are critical for validating the structural integrity of this compound?
Answer:
Key techniques include:
- 1H NMR : Confirm substitution patterns (e.g., pyridin-2-yl protons at δ 7.82–8.6 ppm; ) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peaks in (344.21) and (362.0)) .
- Elemental Analysis : Validate purity (e.g., C/N/S ratios in : Calcd. C 45.36 vs. Found 45.29) .
Advanced Question: How can the compound’s reactivity in nucleophilic substitution reactions be systematically evaluated for derivative synthesis?
Answer:
Design a reactivity screen using:
Electrophilic Centers : Target the pyrimidinone’s 4-propyl group (modifiable via alkylation; highlights similar modifications) .
Kinetic Studies : Monitor reaction progress under varying conditions (e.g., uses TLC/HPLC for real-time tracking) .
Computational Tools : Apply DFT calculations to predict activation energies for substitution sites ( discusses pyridine scaffold reactivity) .
Basic Question: What are the recommended protocols for characterizing the compound’s purity and identifying byproducts?
Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients ( and report 95% purity thresholds) .
- TLC Monitoring : Employ silica gel plates with UV visualization ( references this for intermediate tracking) .
- Recrystallization : Purify using ethanol/water mixtures ( achieved 80% yield post-recrystallization) .
Advanced Question: What strategies can mitigate challenges in synthesizing enantiomerically pure forms of this compound?
Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., describes enantioselective synthesis of piperidinyl derivatives) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in key steps (’s synthesis of azepane derivatives uses stereocontrolled conditions) .
- Crystallography : Confirm enantiopurity via X-ray diffraction ( used β-cyclodextrin inclusion complexes for structural analysis) .
Basic Question: How should researchers design assays to evaluate the compound’s biological activity against enzyme targets?
Answer:
- Target Selection : Prioritize kinases or proteases (common for pyridin-2-yl acetamides; references quinazoline-based enzyme inhibitors) .
- Assay Conditions : Use Tris buffer (pH 7.4) with 1–10 µM compound concentrations ( tested anticonvulsant activity in vitro) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and DMSO blanks.
Advanced Question: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Answer:
- Fragment-Based Design : Modify the 3-methylpyridin-2-yl or 4-propyl groups ( and highlight substituent effects on bioactivity) .
- QSAR Modeling : Train models using descriptors like logP and H-bond donors (PubChem’s computed properties in and are applicable) .
- High-Throughput Screening : Test derivatives against target panels ( lists analogous compounds for SAR libraries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
